molecular formula C20H23FN2O3S B10938205 1-[4-(2-Fluorobenzyl)piperazin-1-yl]-3-(phenylsulfonyl)propan-1-one

1-[4-(2-Fluorobenzyl)piperazin-1-yl]-3-(phenylsulfonyl)propan-1-one

Cat. No.: B10938205
M. Wt: 390.5 g/mol
InChI Key: QIKPJTPALZJNNR-UHFFFAOYSA-N
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Description

1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a phenylsulfonyl group through a propanone linkage. The unique structural features of this compound make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorobenzyl chloride with piperazine to form 1-(2-fluorobenzyl)piperazine . This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The phenylsulfonyl group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H23FN2O3S/c21-19-9-5-4-6-17(19)16-22-11-13-23(14-12-22)20(24)10-15-27(25,26)18-7-2-1-3-8-18/h1-9H,10-16H2

InChI Key

QIKPJTPALZJNNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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